Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a chemical compound with a molecular weight of 336.4 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and industrial applications . This compound is identified by the CAS number 1823224-01-6 .
Preparation Methods
The synthesis of Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-cyanophenol with benzyl 4-piperidone under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a hydroxyl group instead of a cyanophenoxy group, leading to different reactivity and applications.
N-Phenyl-4-piperidinamine: Known for its use in the synthesis of fentanyl analogs, this compound has different pharmacological properties and applications.
4-Benzylpiperidine: This compound acts as a monoamine releasing agent and is used in scientific studies related to neurotransmitter release.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it suitable for specialized research and industrial applications.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-13,15H2 |
InChI Key |
JNSQHNQCOXBRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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